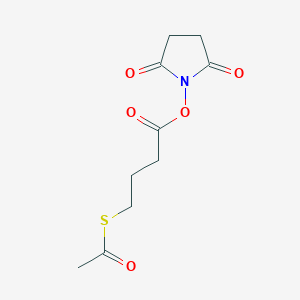
Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride
Overview
Description
“Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride” is likely a derivative of benzoic acid, which is a common structure in many pharmaceuticals and natural compounds . The “5-(aminomethyl)” suggests the presence of an amino group attached to a methyl group on the benzene ring, and “2-hydroxy” indicates a hydroxyl group at the second position of the ring. The “methyl benzoate” part of the name suggests that the carboxylic acid group of benzoic acid has been esterified with methanol.
Molecular Structure Analysis
The molecular structure would consist of a benzene ring with a hydroxyl group at the 2nd position, an aminomethyl group at the 5th position, and a methyl ester at the carboxylic acid position . The presence of these functional groups could impart certain chemical properties to the compound, such as polarity and potential for hydrogen bonding.Chemical Reactions Analysis
The compound contains several functional groups (hydroxyl, amino, ester) that could potentially undergo various chemical reactions. For example, the amino group could participate in acid-base reactions, the ester group could undergo hydrolysis, and the hydroxyl group could be involved in oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups (hydroxyl, amino, ester) in this compound would likely make it polar and potentially soluble in polar solvents . The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure and the intermolecular forces present.Scientific Research Applications
Synthesis and Chemical Applications
Intermediate in Organic Synthesis : This compound serves as a key intermediate in the synthesis of anti-cancer drugs, particularly those inhibiting thymidylate synthase. A notable study involved the preparation of 2-amino-5-methylbenzoic acid through a series of reactions, highlighting its significance in medicinal chemistry (Cao Sheng-li, 2004).
Chemical Synthesis of Environmental Phenols : In environmental science, a study developed a method to measure concentrations of various parabens and environmental phenols in human milk, demonstrating the wide application of this compound in environmental monitoring and health studies (X. Ye et al., 2008).
Environmental and Health Sciences
- Environmental Occurrence and Behavior : Research on parabens, which are structurally related to methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride, in aquatic environments provides insights into their ubiquity, fate, and potential endocrine-disrupting effects. This underscores the relevance of such compounds in environmental health studies (Camille Haman et al., 2015).
Pharmacological and Biochemical Research
- Bioactivation and Deactivation Studies : The compound's analogues have been studied for their bioactivation by human cytochrome P450 enzymes and their role in antitumor activities, highlighting its importance in drug metabolism and pharmacokinetics research (Kai Wang, F. Guengerich, 2012).
Advanced Materials and Applications
- Liquid Crystal and Fire Retardant Materials : Research into novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, related to the chemical structure of interest, showcases the compound's potential in material science, particularly in the development of specialized materials (Z. Jamain et al., 2020).
Future Directions
properties
IUPAC Name |
methyl 5-(aminomethyl)-2-hydroxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-9(12)7-4-6(5-10)2-3-8(7)11;/h2-4,11H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMAXZJEOQYXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-(Dimethylamino)phenyl]octahydro-4a(2H)-isoquinolinol hydrochloride](/img/structure/B1520588.png)





![4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520598.png)
![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B1520599.png)
